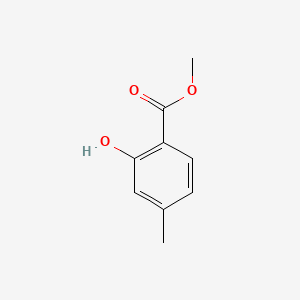

Methyl 4-methylsalicylate

概要

説明

Methyl 4-methylsalicylate, also known as methyl salicylate, is an organic compound with the molecular formula C8H8O3. It is a colorless, viscous liquid with a characteristic sweet smell. It is a naturally occurring compound found in the essential oils of many plants, including wintergreen, birch, and sweet birch. It is also a major component of many fragrances and perfumes. This compound is used in a variety of applications, including as a fragrance ingredient in perfumes and cosmetics, as a flavoring agent in foods, and as an analgesic and anti-inflammatory agent in pharmaceuticals.

科学的研究の応用

1. Chemical Communication in Insects

Methyl 4-methylsalicylate plays a role in the chemical communication of certain insect species. For instance, it is a component of the sex pheromone in the European slave-making ant, Polyergus rufescens. This compound, along with others, is produced by the ants and influences mating behavior (Castracani et al., 2008).

2. Interaction with Singlet Molecular Oxygen

This compound has been studied for its role in generating and quenching singlet molecular oxygen, which is significant in the context of photostabilization and photoprotection. Research indicates that certain compounds with a phenol group, like this compound, are efficient scavengers of singlet molecular oxygen (Soltermann et al., 1995).

3. Immunocytochemical Applications

This compound is useful in immunocytochemistry for the detection of various antigens in biological samples after long-term storage. This application is important for the preservation and analysis of biological samples in research settings (Korzhevskii & Giliarov, 2008).

4. Spectroscopy Studies

The molecule has been the subject of spectroscopy studies, which have revealed insights into its tautomeric and conformational equilibrium. These studies are vital for understanding the molecular structure and behavior of this compound (Melandri et al., 2007).

5. Biodegradation Pathways

Research involving Pseudomonas putida CSV86, a soil bacterium, suggests the involvement of this compound in the biodegradation pathways of certain hydrocarbons. This is significant for environmental studies focusing on the breakdown of organic pollutants (Mahajan et al., 1994).

6. Energy Transfer in Terbium Clusters

The compound has been used in studies investigating photophysical properties of nonanuclear Tb(III) clusters, highlighting its role in photosensitized energy transfer. This research is important for understanding the interactions in molecular complexes and their potential applications (Omagari et al., 2015).

作用機序

Target of Action

Methyl 4-methylsalicylate, also known as Methyl salicylate, primarily targets the sensory nerve endings in the body . It is used as a topical counter-irritant for the symptomatic relief of acute musculoskeletal pain in the muscles, joints, and tendons .

Mode of Action

The compound works by causing irritation to the sensory nerve endings. This irritation is thought to alter or offset pain in the underlying muscle or joints that are served by the same nerves . It is also involved in systemic acquired resistance (SAR) and defense against pests and microbial pathogens .

Biochemical Pathways

Methyl salicylate is believed to function by being metabolized to the plant hormone salicylic acid . It is synthesized in plants from salicylic acid, and the biosynthesis of salicylic acid starts from chorismic acid and is followed by a series of chemical reactions through two distinct pathways: the isochorismate (IC) pathway and the phenylalanine ammonia-lyase (PAL) pathway .

Pharmacokinetics

It is known that methyl salicylate, a similar compound, is applied topically as a counter-irritant . The absorption and metabolism of salicylate esters in cosmetics have been studied, and a metabolism factor based on in vitro to in vivo extrapolation (IVIVE) has been developed to provide a better estimation of the aggregate internal exposure to the common metabolite, salicylic acid .

Result of Action

The primary result of the action of this compound is the relief of acute musculoskeletal pain . It is also involved in the induction of resistance in plants, especially in response to biotic stress, such as infection by pathogens .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the levels of methyl salicylate in plants are often upregulated in response to biotic stress . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental stressors.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Methyl 4-methylsalicylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the hydroxylation of benzoic acid, leading to the formation of this compound . This compound also interacts with methyltransferase enzymes, facilitating the methylation process . These interactions are crucial for the compound’s role in biochemical pathways and its overall function in biological systems.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can upregulate the expression of certain genes involved in stress responses and defense mechanisms . Additionally, it affects cellular metabolism by altering the levels of key metabolites and influencing metabolic flux . These cellular effects highlight the compound’s importance in maintaining cellular homeostasis and responding to environmental stimuli.

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, including enzymes and receptors, to exert its effects. For example, this compound can inhibit or activate enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function . The compound’s ability to modulate enzyme activity and gene expression is central to its mechanism of action and its impact on biological systems.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy . Additionally, long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are critical for understanding the compound’s behavior in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as reducing inflammation and modulating immune responses . At high doses, this compound can exhibit toxic or adverse effects, including gastrointestinal upset and altered hemostasis . Understanding the dosage effects is essential for determining the safe and effective use of the compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from salicylic acid through the action of methyltransferase enzymes . The compound can also be metabolized into salicylic acid and other derivatives through hydrolysis and other enzymatic reactions . These metabolic pathways are crucial for the compound’s function and its role in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by factors such as binding affinity and cellular uptake mechanisms . Understanding the transport and distribution of this compound is important for elucidating its biological effects and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to different cellular compartments, including the cytoplasm, nucleus, and organelles . The compound’s activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications . These localization patterns are essential for understanding the compound’s role in cellular processes and its overall impact on biological systems.

特性

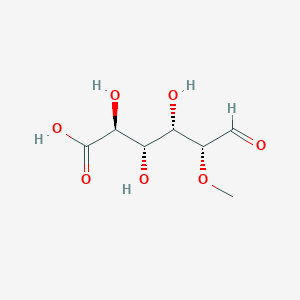

IUPAC Name |

methyl 2-hydroxy-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-3-4-7(8(10)5-6)9(11)12-2/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UITFCFWKYAOJEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863434 | |

| Record name | Methyl 4-methylsalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4670-56-8, 63027-59-8 | |

| Record name | Benzoic acid, 2-hydroxy-4-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4670-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-methylsalicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004670568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl hydroxytoluate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063027598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-methylsalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-methylsalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl hydroxytoluate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-METHYLSALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTH814P02Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

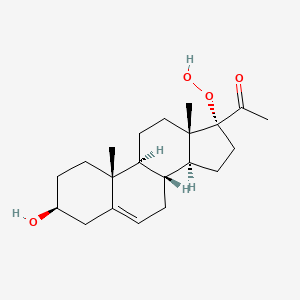

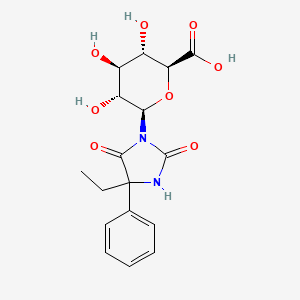

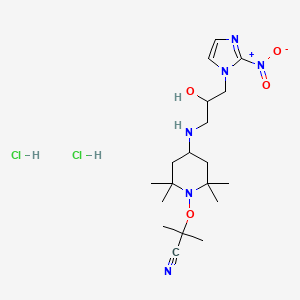

![(3aS,5aS,9aS,9bS)-3-ethynyl-3-hydroxy-3a-methyl-7-methylidenespiro[2,4,5,5a,8,9,9a,9b-octahydro-1H-cyclopenta[a]naphthalene-6,2'-cyclopentane]-1'-one](/img/structure/B1196043.png)